molecular formula C18H27NO5S B2752176 trans-4-((tert-Butoxycarbonyl)amino)cyclohexyl 4-methylbenzenesulfonate CAS No. 957035-42-6

trans-4-((tert-Butoxycarbonyl)amino)cyclohexyl 4-methylbenzenesulfonate

Cat. No. B2752176
M. Wt: 369.48
InChI Key: SVBOYWVVBMKJDS-SHTZXODSSA-N
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Description

The compound “2-(trans-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid” is similar to the one you’re asking about . It has a molecular weight of 257.33 and its IUPAC name is {4-[(tert-butoxycarbonyl)amino]cyclohexyl}acetic acid .


Molecular Structure Analysis

The InChI code for “2-(trans-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid” is 1S/C13H23NO4/c1-13(2,3)18-12(17)14-10-6-4-9(5-7-10)8-11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t9-,10- . This code can be used to generate the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound “2-(trans-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

1. As a Precursor in Organic Synthesis:

  • The compound has been used in the synthesis of various organic molecules. For instance, it served as a precursor for trans-4-methylproline, a compound with potential applications in peptide synthesis and pharmaceuticals (Nevalainen & Koskinen, 2001).

2. In the Formation of Aminopyrimidine Derivatives:

  • It was involved in the synthesis of a trans isomer of aminopyrimidine derivatives through a series of transformations, including Grignard reactions and bromination processes. The structural properties of these derivatives were studied using X-ray crystallography, which is significant for understanding the molecular conformation in various chemical contexts (Hoffman et al., 2009).

3. In the Synthesis of Hydroxyproline Derivatives:

  • This compound played a role in the efficient synthesis of hydroxyproline derivatives, which are important in biochemistry and pharmaceuticals. The study focused on the intramolecular cyclization of allylglycines to yield various stereoisomers of 4-hydroxyproline derivatives (Krishnamurthy et al., 2014).

4. In Polymerization Studies:

  • Research has been conducted on the polymerization of cysteine functionalized thiophenes using derivatives of the compound. This study is relevant for the development of polymers with potential applications in material science and engineering (Cagnoli et al., 2005).

5. In the Synthesis of Azabicyclohexane Derivatives:

  • The compound was used in synthesizing all four stereoisomers of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid, an unnatural amino acid. This synthesis is crucial for studying the properties of these amino acids and their potential applications in medicinal chemistry (Bakonyi et al., 2013).

Safety And Hazards

The compound “2-(trans-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid” has several hazard statements: H302-H315-H319-H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, which means avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO5S/c1-13-5-11-16(12-6-13)25(21,22)24-15-9-7-14(8-10-15)19-17(20)23-18(2,3)4/h5-6,11-12,14-15H,7-10H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBOYWVVBMKJDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCC(CC2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4-((tert-Butoxycarbonyl)amino)cyclohexyl 4-methylbenzenesulfonate

CAS RN

957035-42-6
Record name trans-4-(tert-Butoxycarbonylamino)cyclohexyl 4-methylbenzenesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
J Zhang, Y Li, H Tang, Q Zhou, L Tong, J Ding, H Xie… - Bioorganic …, 2023 - Elsevier
Despite immune checkpoint inhibitors' tremendous success in the treatment of tumors, the moderate response rate limits their widespread use. Hematopoietic progenitor kinase 1 (HPK1…
Number of citations: 1 www.sciencedirect.com

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